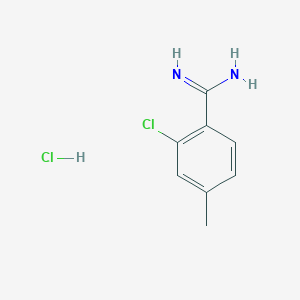

2-Chloro-4-methyl-benzamidine hydrochloride

Description

2-Chloro-4-methyl-benzamidine hydrochloride (IUPAC: 4-Chloro-2-methylbenzenecarboximidamide hydrochloride) is a substituted benzamidine derivative characterized by a chloro (-Cl) group at the 4-position and a methyl (-CH₃) group at the 2-position of the benzene ring. The amidine functional group (-C(=NH)-NH₂) imparts strong basicity and chelating properties, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

2-chloro-4-methylbenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2.ClH/c1-5-2-3-6(8(10)11)7(9)4-5;/h2-4H,1H3,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVALSFJBNAGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-benzamidine hydrochloride typically involves the following steps:

Benzamidine Synthesis: The starting material, benzamidine, is synthesized through the reaction of benzamide with ammonium chloride under high-temperature conditions.

Chlorination: The benzamidine undergoes chlorination to introduce the chlorine atom at the 2-position of the benzene ring. This step is usually carried out using chlorine gas in the presence of a suitable catalyst.

Methylation: The chlorinated benzamidine is then methylated at the 4-position using a methylating agent such as methyl iodide or dimethyl sulfate.

Hydrochloride Formation: Finally, the resulting compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes. The process involves large reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methyl-benzamidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and aldehydes.

Reduction Products: Amines and alcohols.

Substitution Products: Various substituted benzamidines and related compounds.

Scientific Research Applications

2-Chloro-4-methyl-benzamidine hydrochloride is widely used in scientific research due to its unique chemical properties. Its applications include:

Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: Employed as an inhibitor of proteases, particularly trypsin and serine proteases, in biochemical studies.

Medicine: Investigated for its potential therapeutic properties in treating inflammatory conditions and infections.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of proteases. By binding to the active site of these enzymes, 2-Chloro-4-methyl-benzamidine hydrochloride prevents the degradation of proteins, which is crucial in various biological processes. The molecular targets include trypsin, trypsin-like enzymes, and serine proteases. The pathways involved are related to protein metabolism and regulation.

Comparison with Similar Compounds

Structural Analogues in the Benzamidine Family

The following table compares key structural and physicochemical properties of 2-chloro-4-methyl-benzamidine hydrochloride with related benzamidine derivatives:

Key Observations :

- Basicity : Amidines generally exhibit higher basicity (pKa ~11–12) than anilines (pKa ~4–5), as seen in 4-chloro-2-methylaniline hydrochloride ().

- Crystallography : 4-Methoxybenzamidinium chloride forms hydrogen-bonded networks in its crystal structure, a property likely shared by the target compound due to the amidine group .

Comparison with Halogenated Benzylamine Derivatives

2-Bromo-4-fluorobenzylamine hydrochloride () and 4-chloro-ortho-toluidine hydrochloride () provide insights into halogenated analogs:

Key Differences :

- Reactivity : Amidines (target compound) are more nucleophilic than benzylamines or anilines due to the lone pair on the amidine nitrogen.

Comparison with Substituted Benzamides

2-Methoxy-N-(piperidine-4-yl)benzamide hydrochloride () highlights differences between amidines and amides:

- Functional Groups : Amidines (-C(=NH)-NH₂) are protonated at physiological pH, enhancing water solubility, whereas amides (-CONH-) are neutral and less basic.

- Biological Activity : Amides (e.g., benzamide in ) often serve as protease inhibitors, while amidines target trypsin-like serine proteases.

Biological Activity

2-Chloro-4-methyl-benzamidine hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula: C8H10ClN2

- Molecular Weight: 172.63 g/mol

- CAS Number: 1187928-78-4

This compound features a benzamidine structure, characterized by an amidine functional group attached to a substituted benzene ring. The presence of the chloro and methyl groups enhances its biological properties.

The biological activity of this compound is primarily attributed to its role as a trypsin inhibitor . It interacts with serine proteases, particularly trypsin, by forming a reversible complex that inhibits enzymatic activity. This inhibition can lead to various physiological effects, including:

- Antimicrobial Activity: The compound has shown potential in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.

- Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of proteolytic pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted on various bacterial strains revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results highlight its potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. Notably, it has been tested on:

- Breast Cancer Cells (MCF-7): Exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM.

- Lung Cancer Cells (A549): Induced apoptosis through caspase activation pathways.

Case Studies

-

Case Study on Trypsin Inhibition:

A study published in Journal of Medicinal Chemistry explored the binding affinity of various benzamidine derivatives to trypsin. It was found that this compound had a higher binding affinity compared to other derivatives, suggesting its potential as a therapeutic agent in conditions where trypsin activity needs to be controlled . -

Antimicrobial Efficacy:

In another study focusing on the antimicrobial properties, the compound was tested against clinical isolates of Staphylococcus aureus. Results indicated that it significantly reduced bacterial load in vitro, supporting its potential use in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-methyl-benzamidine hydrochloride, and how can purity be optimized?

- Methodology :

- Begin with a nucleophilic substitution reaction using 4-methyl-benzamidine as a precursor, introducing chlorine via chlorinating agents (e.g., thionyl chloride). Monitor reaction progress using TLC or HPLC.

- Purify the product via recrystallization in anhydrous ethanol or acetonitrile to remove unreacted starting materials. For higher purity (>98%), employ column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) .

- Validate purity using melting point analysis, NMR (¹H/¹³C), and mass spectrometry. Cross-reference spectral data with PubChem entries for analogous hydrochlorides to confirm structural integrity .

Q. How should researchers characterize the compound’s structural and thermal stability?

- Methodology :

- Perform dynamic light scattering (DLS) or X-ray crystallography to assess crystalline structure and potential polymorphic forms .

- Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition temperatures and hygroscopicity. Store samples in desiccators under nitrogen to mitigate moisture absorption .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodology :

- Use impervious gloves (nitrile or neoprene) and tight-seal goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particulates .

- In case of accidental exposure, follow OSHA-compliant first-aid measures: rinse skin with water for 15 minutes and seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Conduct dose-response assays across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects. Use positive controls (e.g., known benzamidine inhibitors) to validate assay conditions .

- Perform meta-analyses of published IC₅₀ values, accounting for variables like buffer pH, temperature, and solvent composition (DMSO vs. aqueous solutions) .

Q. What computational strategies predict the compound’s reactivity in drug discovery contexts?

- Methodology :

- Employ density functional theory (DFT) to model electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Validate predictions with experimental kinetic studies (e.g., reaction rates with glutathione) .

- Use molecular docking (AutoDock Vina) to simulate interactions with target enzymes (e.g., serine proteases), prioritizing residues with high binding affinity for mutagenesis studies .

Q. What analytical techniques detect degradation products under accelerated stability conditions?

- Methodology :

- Subject the compound to stress testing (40°C/75% RH for 4 weeks) and analyze degradation pathways via HPLC-MS. Identify major impurities using high-resolution mass spectrometry (HRMS) and NMR .

- Develop stability-indicating methods (e.g., UPLC with photodiode array detection) to quantify degradation kinetics and establish shelf-life recommendations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.